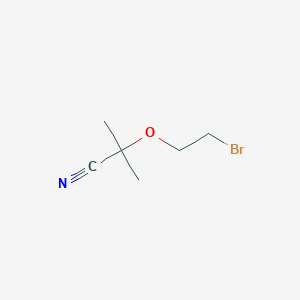
2-(2-Bromoethoxy)-2-methylpropanenitrile
Cat. No. B8360270
M. Wt: 192.05 g/mol
InChI Key: JPTNGXOAVUZFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893055B2
Procedure details


Dichloromethane (42 mL) and tin tetrachloride (64.9 g, 249 mmol) were added to a 250 mL round bottom flask equipped with a magnetic stirrer, temperature probe, condenser and Argon inlet-outlet. The mixture was cooled to 0-5° C. Acetone cyanohydrin (21.2 g, 249 mmol) was added over 15 min, followed by slow addition of 2-bromoethanol (46.69 g, 373.6 mmol). The reaction mixture was stirred at 20-25° C. for 22 h. The mixture was cooled to 0-5° C., diluted with water (148 mL), and extracted with dichloromethane (3×64 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered and concentrated under vacuum to afford the crude product as a yellow liquid. The material was purified by vacuum distillation (10 mm Hg) using a Vigreux column. The fraction boiling between 75-85° C. was collected to afford 2-(2-Bromoethoxy)-2-methylpropanenitrile as a colorless oil (15.09 g).

Name
tin tetrachloride
Quantity
64.9 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
ClCCl.[Sn](Cl)(Cl)(Cl)Cl.[CH3:9][C:10]([CH3:14])([OH:13])[C:11]#[N:12].[Br:15][CH2:16][CH2:17]O>O>[Br:15][CH2:16][CH2:17][O:13][C:10]([CH3:14])([CH3:9])[C:11]#[N:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
tin tetrachloride
|
|
Quantity
|
64.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)(O)C
|
Step Three
|
Name
|
|
|
Quantity
|
46.69 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO
|
Step Four
|
Name
|
|
|
Quantity
|
148 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 20-25° C. for 22 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0-5° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×64 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined CH2Cl2 extracts were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as a yellow liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The material was purified by vacuum distillation (10 mm Hg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
boiling between 75-85° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
Outcomes


Product
Details
Reaction Time |
22 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCOC(C#N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.09 g | |
| YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
